

Physical and chemical properties of sodium p-toluenesulfinate hydrate

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Compound of Interest

Compound Name: *Sodium p-toluenesulfinate hydrate*

Cat. No.: *B3115173*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Sodium p-Toluenesulfinate Hydrate**

Introduction: A Senior Application Scientist's Perspective

Sodium p-toluenesulfinate, often encountered in its hydrated form, is a cornerstone reagent in modern organic synthesis. Its unassuming appearance as a white crystalline solid belies a rich and versatile reactivity profile that has made it indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. For drug development professionals and researchers, a deep understanding of this compound's properties is not merely academic; it is the key to unlocking its full potential in constructing complex molecular architectures.

This guide moves beyond a simple recitation of data. It is structured to provide a causal understanding of why this reagent behaves as it does and how its specific properties can be leveraged in a laboratory setting. We will explore its structure and physical characteristics, delve into its nuanced chemical reactivity, provide a field-proven synthesis protocol, and discuss the critical aspects of its handling and safety. The objective is to equip you, the practicing scientist, with the authoritative knowledge required for predictable and successful application.

Identification and Molecular Structure

Correctly identifying the reagent is the first step in any successful experimental design. Sodium p-toluenesulfinate is known by several names, and it is crucial to distinguish it from its more oxidized cousin, sodium p-toluenesulfonate. The key difference lies in the oxidation state of the sulfur atom, which is the heart of the sulfinate's unique reactivity.

Nomenclature and Key Identifiers

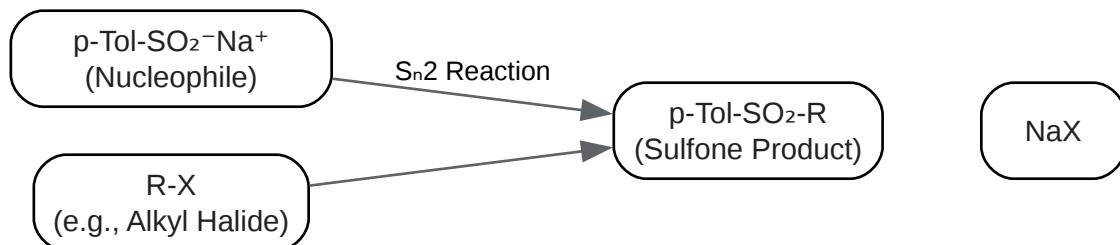
To ensure clarity and precision in research and procurement, the following identifiers are critical.

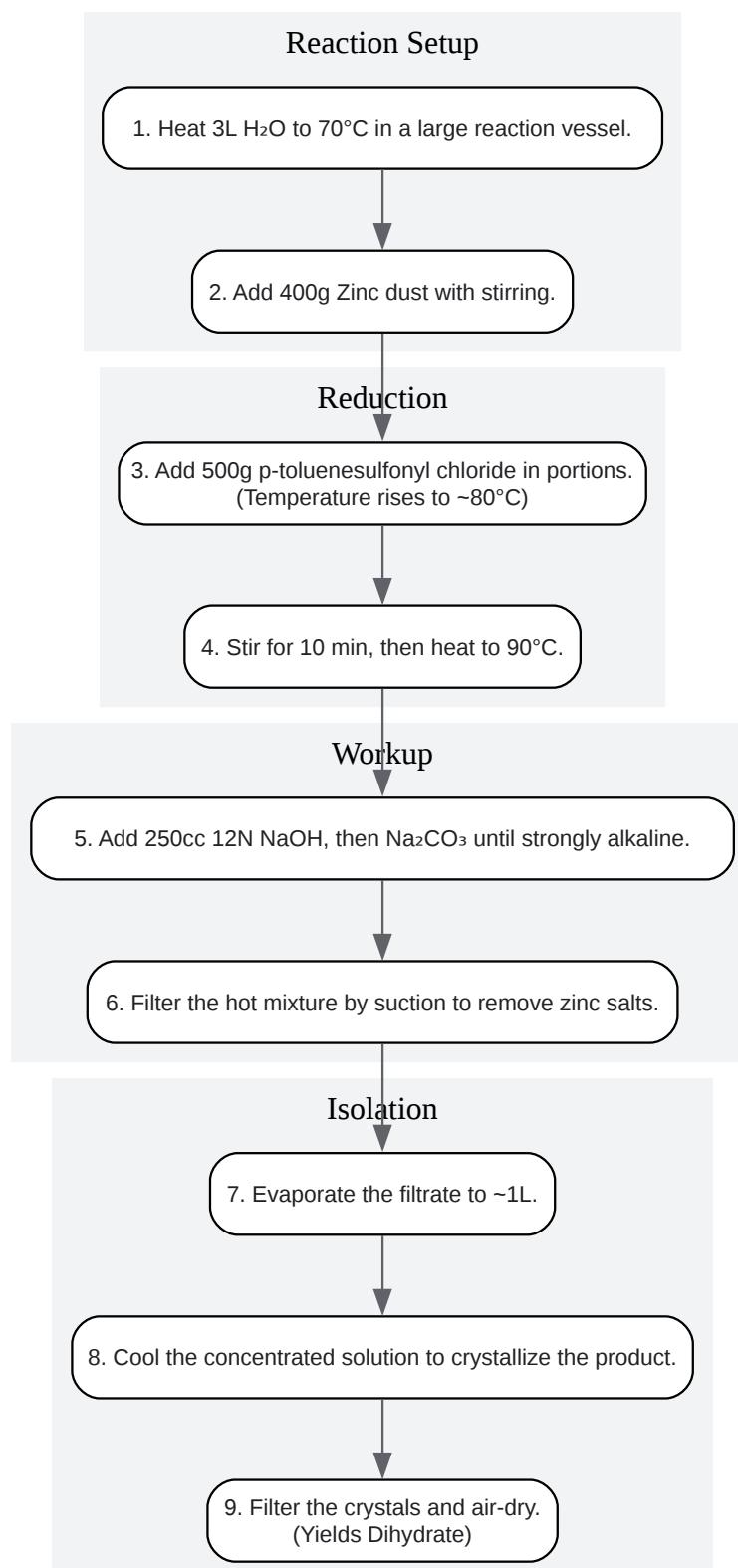
Identifier	Value	Reference
IUPAC Name	sodium;4-methylbenzenesulfinate;hydrat e	[1]
Synonyms	p-Toluenesulfinic acid sodium salt hydrate, Sodium 4-methylbenzenesulfinate hydrate, SPTS	[1][2]
CAS Number	207801-20-5 (Hydrate)	[3]
	824-79-3 (Anhydrous)	[4][5]
Molecular Formula	$C_7H_7NaO_2S \cdot xH_2O$	[3]
Molecular Weight	178.18 g/mol (Anhydrous basis)	[3][4]
	196.20 g/mol (Monohydrate)	[1]
	250.24 g/mol (Tetrahydrate)	[6][7]

Molecular and Crystal Structure

The reactivity of sodium p-toluenesulfinate stems from the pseudo-tetrahedral geometry around the sulfur atom, which includes a lone pair of electrons.^[7] This lone pair, along with the negatively charged oxygen atoms, makes the sulfinate group a potent nucleophile.

X-ray crystallography studies on the tetrahydrate form provide precise insights into its solid-state structure. The sodium cation is coordinated by water molecules, which in turn form extensive hydrogen bond networks with the oxygen atoms of the sulfinate anion.[\[6\]](#)[\[7\]](#)



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